Product packaging for 6-Bromo-5-methylquinoxaline(Cat. No.:)

6-Bromo-5-methylquinoxaline

Cat. No.: B8096897
M. Wt: 223.07 g/mol
InChI Key: MMSAUSUYJVUOJD-UHFFFAOYSA-N
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Description

6-Bromo-5-methylquinoxaline (CAS 2386229-26-9) is a high-purity chemical intermediate of significant interest in organic synthesis and medicinal chemistry . Its molecular formula is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol . This compound serves as a versatile building block for the construction of more complex quinoxaline derivatives, which are privileged structures in drug discovery due to their diverse biological activities . Researchers primarily utilize this brominated quinoxaline in the development of pharmaceuticals, including potential anticancer, antibacterial, and antiviral agents . Recent scientific investigations have highlighted the potential of quinoxaline derivatives in biological applications such as cannabinoid type 2 (CB2) receptor agonism and the inhibition of lipid accumulation in hepatocytes, suggesting a promising role in liver-protective therapies . Furthermore, the structural motif of methyl-substituted quinoxalines is extensively studied in flavor and fragrance research, as they are known to impart desirable olfactory properties such as coffee, nutty, and roasty notes . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B8096897 6-Bromo-5-methylquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAUSUYJVUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Methylquinoxaline and Analogues

Traditional Approaches to Quinoxaline (B1680401) Nucleus Formation Relevant to Halogenated and Methylated Systems

Traditional methods for the synthesis of the quinoxaline scaffold have been well-established for over a century and remain a cornerstone of heterocyclic chemistry. These approaches are particularly relevant for the synthesis of halogenated and methylated systems like 6-bromo-5-methylquinoxaline, as the substituents on the precursors directly translate to the final product.

Condensation Reactions Utilizing o-Phenylenediamines and α-Dicarbonyl Precursors

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgsapub.orgencyclopedia.pub This reaction, often referred to as the Hinsberg-Körner synthesis, is a robust and straightforward method for forming the pyrazine (B50134) ring of the quinoxaline system. nih.gov For the synthesis of this compound, the key starting material would be 4-bromo-3-methyl-1,2-phenylenediamine, which upon reaction with an appropriate α-dicarbonyl compound such as glyoxal (B1671930), would yield the target molecule. sapub.orgresearchgate.net

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed at room temperature or with heating. sapub.org The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by simply varying the substituents on the o-phenylenediamine and the dicarbonyl precursor. sapub.org

Table 1: Examples of Quinoxaline Synthesis via Condensation of o-Phenylenediamines and α-Dicarbonyl Compounds

o-Phenylenediamine Derivativeα-Dicarbonyl CompoundProductReference
o-PhenylenediamineGlyoxalQuinoxaline sapub.org
Substituted o-phenylenediaminesGlyoxalSubstituted quinoxalines sapub.org
o-Phenylenediamine2-Oxopropionaldehyde2-Methylquinoxaline (B147225) sapub.org

Application of α-Halo Ketones and α-Hydroxy Ketones in Cyclization Routes

In addition to α-dicarbonyl compounds, their synthetic equivalents such as α-halo ketones and α-hydroxy ketones can also be utilized for the synthesis of quinoxalines. nih.gov These precursors offer alternative routes to the quinoxaline nucleus and can be advantageous in certain synthetic scenarios.

The reaction of an o-phenylenediamine with an α-halo ketone, typically an α-bromo ketone, proceeds through a two-step process involving an initial N-alkylation followed by an intramolecular cyclization and subsequent oxidation to afford the quinoxaline ring system. nih.gov This method provides a convenient route to 2-substituted quinoxalines.

α-Hydroxy ketones can also serve as precursors to quinoxalines. In this case, the reaction with an o-phenylenediamine often requires an oxidizing agent to convert the α-hydroxy ketone in situ to the corresponding α-dicarbonyl compound, which then undergoes the classical condensation reaction. researchgate.net Alternatively, the reaction can proceed through a direct condensation-cyclization pathway.

Table 2: Quinoxaline Synthesis Utilizing α-Halo and α-Hydroxy Ketones

o-Phenylenediamine DerivativeKetone PrecursorReaction ConditionsProductReference
Substituted o-phenylenediaminesSubstituted phenacyl bromideWater, 80 °C2-Substituted quinoxalines nih.gov
o-Phenylenediamineα-Hydroxy ketonesI₂, DMSO2-Substituted quinoxalines nih.gov

Advanced and Green Synthetic Strategies

In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally benign synthetic methodologies. This has led to the emergence of advanced and green synthetic strategies for the construction of the quinoxaline scaffold, with metal-catalyzed reactions playing a prominent role.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the preparation of quinoxalines is no exception. Catalytic systems based on iridium and copper have been developed to facilitate the formation of the quinoxaline ring system under milder conditions and with greater efficiency.

Iridium complexes have emerged as powerful catalysts for various organic transformations, including the synthesis of N-heterocycles. An efficient iridium-catalyzed method has been developed for the synthesis of 2-methylquinoxaline derivatives from 1,2-phenylenediamines and 1,2-propanediol. mdpi.com This catalytic system offers a green and atom-economical approach to methylated quinoxalines. The reaction proceeds through a hydrogen transfer mechanism, where the iridium catalyst facilitates the oxidation of the diol to the corresponding α-hydroxy ketone, which then reacts with the diamine. mdpi.com

Table 3: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline

CatalystReactantsSolventProductReference
Iridium complex with N-heterocyclic carbene ligand1,2-Phenylenediamine, 1,2-Propanediol2,2,2-Trifluoroethanol2-Methylquinoxaline mdpi.com

Copper-catalyzed reactions have also been extensively explored for the synthesis of quinoxaline derivatives. semanticscholar.orgthieme-connect.comresearchgate.netnih.govorganic-chemistry.org These methods often involve C-N bond formation through cross-coupling reactions, providing a versatile approach to a wide range of substituted quinoxalines. For instance, copper-catalyzed Ullmann-type double C–N arylations of ortho-dihalobenzenes with N,N′-disubstituted ethane-1,2-diamines have been reported to yield quinoxaline products in good yields. thieme-connect.com Another approach involves the copper-catalyzed reaction of 2-(1H-pyrrol-1-yl)anilines with alkylboronic acids to construct pyrrolo[1,2-a]quinoxalines, which are structurally related to the basic quinoxaline scaffold. semanticscholar.org

Table 4: Copper-Catalyzed Synthesis of Quinoxaline Analogues

CatalystReactantsReaction TypeProductReference
Copper(II) pivalate2-(1H-Pyrrol-1-yl)anilines, Alkylboronic acidsRadical pathwayAlkyl-substituted pyrrolo[1,2-a]quinoxalines semanticscholar.org
Copper(I) iodide1,2,3-Triiodobenzenes, 1,2-DiaminesDouble C–N arylation5-Iodo-4H-quinoxalines thieme-connect.com
Tin and Indium Chloride Mediated Approaches to Methylquinoxalines

Lewis acid catalysis plays a pivotal role in the synthesis of quinoxaline derivatives, offering mild and efficient conditions for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While tin (II) chloride has a well-established role as a reducing agent in organic synthesis, both tin and indium chlorides are effective Lewis acids for promoting the formation of the quinoxaline ring system.

Indium(III) chloride, in particular, has gained attention as a versatile and water-tolerant Lewis acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. niscpr.res.in Its catalytic activity stems from its ability to coordinate with carbonyl groups, thereby activating them for nucleophilic attack by the amino groups of the o-phenylenediamine precursor. This approach is applicable to the synthesis of methylquinoxalines by reacting a suitably substituted o-phenylenediamine with a methyl-containing 1,2-dicarbonyl compound, such as 1-phenyl-1,2-propanedione, to introduce the methyl group onto the pyrazine ring. The use of indium chloride can lead to high yields and selectivity under relatively mild conditions. niscpr.res.inresearchgate.net

Similarly, tin(IV) chloride is a potent Lewis acid that can catalyze the cyclocondensation reaction to form quinoxalines. mdpi.com The reaction mechanism involves the activation of the dicarbonyl compound by the tin catalyst, facilitating the sequential condensation and cyclization-aromatization steps. These methods offer an advantage in terms of operational simplicity and the potential for catalyst recycling, contributing to more sustainable synthetic processes.

CatalystTypical Reaction ConditionsAdvantages
Indium(III) chlorideCatalytic amount, often in organic solvents or aqueous media, room temperature to moderate heating.Water-tolerant, recyclable, high yields, mild conditions. niscpr.res.in
Tin(IV) chlorideCatalytic amount, typically in non-polar solvents like toluene. mdpi.comEffective Lewis acid, can drive reactions to completion. mdpi.com

Nanocatalysis for Enhanced Reaction Efficiency

In recent years, the application of nanocatalysts in organic synthesis has surged, offering significant advantages in terms of catalytic activity, selectivity, and recyclability. For quinoxaline synthesis, various nanocatalysts have been developed to improve reaction efficiency, reduce reaction times, and facilitate milder reaction conditions. These catalysts often consist of metal nanoparticles supported on high-surface-area materials, which enhances the accessibility of active sites. The high surface-to-volume ratio of nanoparticles leads to a significant increase in catalytic activity compared to their bulk counterparts.

Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. In the context of quinoxaline synthesis, microwave irradiation has been successfully employed to drive the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. This technology offers a significant improvement over conventional heating methods, which often require prolonged reaction times at high temperatures.

The advantages of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to the formation of cleaner products with fewer side reactions. Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. This methodology has been shown to be highly effective for the preparation of a wide range of quinoxaline derivatives, offering a time- and energy-efficient alternative to traditional synthetic protocols.

Exploration of Environmentally Benign Solvents and Conditions

The principles of green chemistry have spurred the exploration of environmentally benign solvents and reaction conditions for the synthesis of quinoxalines. Traditional synthetic methods often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. To address these concerns, researchers have investigated the use of greener alternatives such as water, ethanol, and ionic liquids.

Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for green chemistry. The synthesis of quinoxalines in aqueous media has been successfully demonstrated, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. Ethanol, derived from renewable resources, is another excellent green solvent choice. Furthermore, the development of solvent-free reaction conditions, often in conjunction with microwave irradiation or nanocatalysis, represents a significant step towards truly sustainable chemical synthesis. These approaches not only minimize the environmental footprint but can also simplify product purification processes.

Regioselective Synthesis of this compound and its Isomers

The synthesis of specifically substituted quinoxalines like this compound presents a significant challenge due to the potential for the formation of multiple isomers. Achieving high regioselectivity is therefore a critical aspect of the synthetic strategy.

Strategies for Directing Bromination and Methylation Positions

The introduction of substituents onto the quinoxaline ring is governed by the electronic properties of the existing ring system and any substituents already present. The benzene (B151609) portion of the quinoxaline ring is activated towards electrophilic substitution. The directing influence of the pyrazine ring is complex; however, positions 5 and 8 are generally less deactivated than positions 6 and 7.

To achieve the desired this compound, direct electrophilic substitution on a pre-formed quinoxaline ring can be challenging and often leads to mixtures of products. For instance, bromination of quinoxaline itself typically occurs at the 5- and 8-positions. Therefore, strategies often rely on the use of pre-functionalized precursors where the desired substitution pattern is already established.

Alternatively, activating and directing groups can be employed to control the regioselectivity of electrophilic substitution. For example, the presence of an activating group, such as a hydroxyl or amino group, on the benzene ring can direct incoming electrophiles to specific positions. Subsequent modification or removal of this directing group can then yield the desired product. Triflic acid-assisted regioselective bromination has been shown to be an effective method for controlling the position of bromination on the quinoxaline core. nih.gov

Design of Precursors for Controlled Substituent Placement (e.g., from 4-bromo-o-phenylenediamine)

A more reliable and widely employed strategy for the regioselective synthesis of this compound involves the use of a specifically substituted o-phenylenediamine precursor. By starting with a molecule where the bromine and methyl groups are already in the desired positions on the benzene ring, the subsequent cyclization reaction with a 1,2-dicarbonyl compound will unambiguously yield the target quinoxaline.

For the synthesis of this compound, a suitable precursor would be 4-bromo-3-methyl-1,2-phenylenediamine. The condensation of this diamine with glyoxal would directly yield the desired product. The synthesis of this substituted o-phenylenediamine can be achieved through a multi-step sequence starting from commercially available materials. This precursor-based approach offers excellent control over the final substitution pattern of the quinoxaline product, avoiding the formation of unwanted isomers and simplifying purification. The general synthetic approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov

PrecursorReagentProductRegioselectivity
4-bromo-3-methyl-1,2-phenylenediamineGlyoxalThis compoundHigh
QuinoxalineN-Bromosuccinimide (NBS)Mixture of bromoquinoxalinesLow (typically favors 5- and 8-positions)

Isolation and Purification Techniques for Synthesized this compound

Following the synthesis of this compound and its analogues, the crude product is typically isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification strategy is crucial to obtaining the compound in high purity, which is essential for its subsequent characterization and use in further chemical transformations. The most common techniques employed for the purification of quinoxaline derivatives are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used purification technique in organic synthesis that separates compounds based on their differential adsorption onto a stationary phase. For the purification of bromo- and methyl-substituted quinoxalines, silica (B1680970) gel is the most frequently used stationary phase due to its ability to separate moderately polar compounds.

The crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The choice of eluent is critical for achieving good separation. A less polar eluent will result in slower elution of the desired compound, while a more polar eluent will accelerate its movement down the column.

For quinoxaline derivatives, a common approach is to start with a nonpolar solvent and gradually increase the polarity of the eluent. This can be achieved by using a gradient of solvents, for instance, starting with 100% hexanes and gradually adding a more polar solvent like ethyl acetate (B1210297) (EtOAc). The separation is monitored by collecting fractions of the eluting solvent and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure desired product are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

While specific conditions for this compound are not extensively detailed in the literature, purification of analogous compounds provides insight into effective solvent systems. For example, the purification of similar bromo-substituted quinoline (B57606) derivatives has been successfully achieved using silica gel column chromatography with eluents such as a mixture of ethyl acetate and hexanes. semanticscholar.org Another example is the purification of 8-bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline using chloroform (B151607) as the eluent. mdpi.com

Interactive Data Table: Column Chromatography Parameters for Quinoxaline Analogues

CompoundStationary PhaseEluent SystemReference
8-Methyl-3,4-dihydro-1H-quinoxalin-2-oneSilica GelHexanes/Ethyl Acetate acs.org
8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxalineSilica GelChloroform mdpi.com
5-Amino-6-bromoquinolineSilica Gel40% Ethyl Acetate/60% Hexanes semanticscholar.org

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of recrystallization is based on the differential solubility of the desired compound and the impurities in a particular solvent or solvent mixture. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

For quinoxaline derivatives, common solvents used for recrystallization include ethanol, methanol, and toluene. nih.govgoogle.com The choice of solvent depends on the specific polarity and solubility of the synthesized compound. For instance, the purification of certain quinoxaline derivatives has been achieved by recrystallization from hot methanol. nih.gov In other cases, a mixture of solvents may be required to achieve the desired solubility profile.

Following purification by either column chromatography or recrystallization, the purity of the this compound is typically assessed by analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Functionalization of 6 Bromo 5 Methylquinoxaline

Reactivity of the Bromo-Substituent

The bromine atom at the C-6 position serves as a versatile handle for introducing new functional groups and constructing more complex molecules. Its reactivity is influenced by the electron-deficient nature of the quinoxaline (B1680401) ring system.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing aryl halides with nucleophiles. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govyoutube.com The quinoxaline core itself acts as an electron-withdrawing entity, activating the bromo-substituent towards nucleophilic attack.

For a successful SNAr reaction, the aromatic ring must be sufficiently electron-poor. youtube.com The reactivity of 6-Bromo-5-methylquinoxaline in SNAr reactions can be significantly enhanced by the introduction of a strong electron-withdrawing group, particularly at positions ortho or para to the bromine atom. For instance, in the related 6-bromoquinoline (B19933) system, the introduction of a nitro group at the C-5 position dramatically increases the susceptibility of the C-6 bromine to displacement by nucleophiles like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net This activation is due to the powerful electron-withdrawing effect of the nitro group, which stabilizes the negative charge in the reaction intermediate. semanticscholar.org Similar activation strategies can be applied to the this compound scaffold to facilitate the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The bromo-substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids to generate a library of 6-aryl-5-methylquinoxalines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govharvard.edu For example, Suzuki couplings on bromo-substituted quinoxalines and related N-heterocycles have been successfully performed using catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles The following table is illustrative of typical conditions used for similar substrates, as specific data for this compound is not extensively published.

Aryl Halide Substrate Boronic Acid/Ester Catalyst / Ligand Base Solvent Yield
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Palladacycle / XPhos K₃PO₄ Dioxane/H₂O High
2-Chloro-5-methylquinoxaline Phenylboronic acid Pd(PPh₃)₂Cl₂ Cs₂CO₃ Dioxane Moderate

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine. organic-chemistry.orgnih.gov This method allows for the direct introduction of alkynyl moieties onto the quinoxaline core, producing 6-alkynyl-5-methylquinoxalines. These products are valuable intermediates for synthesizing more complex structures and functional materials. researchgate.netrsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgnih.gov

Table 2: General Conditions for Sonogashira Coupling This table represents typical conditions for the Sonogashira coupling of aryl bromides.

Aryl Halide Substrate Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine (TEA) THF or DMF
6-Amino-5-bromoquinolin-2(1H)-one Various acetylenes Pd(PPh₃)₄ CuI TEA DMF

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for C-C bond formation and has been applied in the synthesis of numerous fine chemicals. rug.nl this compound can react with various alkenes, such as acrylates, styrenes, or other activated olefins, to yield 6-alkenyl-5-methylquinoxalines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. organic-chemistry.org

Table 3: General Conditions for the Heck Reaction This table represents typical conditions for the Heck reaction of aryl bromides.

Aryl Halide Substrate Alkene Palladium Catalyst Ligand (if any) Base Solvent
This compound Styrene Pd(OAc)₂ P(o-tolyl)₃ Triethylamine Acetonitrile or DMF
2-Bromo-6-methoxynaphthalene Ethylene Pd/C Ligandless NaOAc NMP

The presence of the methyl group at the C-5 position, adjacent to the bromo substituent, can influence the reactivity of the C-6 position through a combination of electronic and steric effects.

Electronic Effects: The methyl group is weakly electron-donating through inductive (+I) and hyperconjugation effects. This can slightly increase the electron density at the C-6 position, which may modestly deactivate the ring towards nucleophilic aromatic substitution compared to an unsubstituted 6-bromoquinoxaline. Conversely, this electron-donating nature can sometimes facilitate the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.

Steric Effects: The steric bulk of the methyl group, while not exceptionally large, can hinder the approach of bulky nucleophiles or bulky palladium-ligand complexes to the C-6 position. This steric hindrance may influence the rate and efficiency of both SNAr and cross-coupling reactions, potentially requiring more forcing conditions or carefully selected catalysts with less sterically demanding ligands.

Transformations of the Quinoxaline Heterocyclic Core

The pyrazine (B50134) ring of the quinoxaline system is also susceptible to chemical modification, primarily through oxidation and reduction reactions.

The nitrogen atoms of the pyrazine ring can be oxidized to form quinoxaline N-oxides. This transformation is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane (DMDO). thieme-connect.denih.gov Depending on the stoichiometry of the oxidant, either the mono-N-oxide or the 1,4-di-N-oxide can be formed.

Quinoxaline 1,4-dioxides are a class of compounds known for their biological activities. nih.gov The N-oxide functionality alters the electronic properties of the quinoxaline ring, making it more electron-deficient. This can, in turn, influence the reactivity of the substituents on the benzene (B151609) portion of the molecule. researchgate.net Furthermore, heteroaromatic N-oxides can undergo various rearrangements or act as internal oxidants in subsequent reactions, providing pathways to further functionalized derivatives. thieme-connect.de For example, the N-oxide group can facilitate nitration at different positions on the heterocyclic ring. researchgate.net

The pyrazine ring of the quinoxaline core can be selectively reduced to yield dihydro- or tetrahydroquinoxaline derivatives. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The specific conditions (pressure, temperature, solvent, and catalyst) determine the extent of reduction.

Such reductions convert the aromatic pyrazine ring into a saturated or partially saturated heterocycle, fundamentally changing the molecule's geometry and electronic properties. This transformation is useful for creating scaffolds that mimic those found in various natural products and pharmacologically active compounds. Careful selection of reaction conditions is necessary to avoid reductive debromination of the C-6 bromo-substituent.

Ring-Opening and Ring-Contraction Reactions

Ring-opening and ring-contraction reactions represent significant skeletal transformations of heterocyclic systems. For quinoxaline derivatives, such reactions are not common and are not specifically documented for this compound. However, analogous transformations in related N-heterocyclic compounds, such as quinolines and quinazolines, suggest potential, albeit hypothetical, pathways.

Often, these rearrangements require prior activation of the ring system, for instance, through N-oxidation. Ring contraction of quinoline (B57606) N-oxides to form indoles or other contracted systems can proceed through intermediates like benzoxazepines, sometimes initiated by photochemical methods. researchgate.netamanote.com For example, light-mediated ring contraction of certain benzoxazepines can yield 3-formylindoles. researchgate.net These strategies, while powerful for other N-heterocycles, remain largely unexplored for simple substituted quinoxalines like this compound.

Functionalization at the Methyl Group Position

The methyl group at the C-5 position is adjacent to the fused aromatic system, rendering it a benzylic position. This structural feature makes the protons on the methyl group acidic and susceptible to a variety of functionalization reactions, including side-chain elaborations and oxidation.

The reactivity of the methyl group on the quinoxaline core allows for the construction of more complex side chains. A common strategy is the condensation reaction with aldehydes. In studies involving other methylquinoxaline derivatives, particularly 1,4-dioxides, the methyl group has been shown to react with aromatic aldehydes in the presence of a base to yield styryl-type derivatives. oup.comjournalajocs.com This reaction proceeds via deprotonation of the methyl group to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group, followed by dehydration.

Another documented elaboration involves the condensation of 2-methylquinoxaline (B147225) with chloral (trichloroacetaldehyde). byu.edu This reaction extends the side chain, which can be further modified. For instance, the resulting 2-(3,3,3-trichloro-1-propenyl)quinoxaline can be hydrolyzed with sodium hydroxide to produce β-(2-quinoxalyl)acrylic acid. byu.edu These examples highlight the versatility of the methyl group as a handle for introducing diverse functionalities.

Reaction TypeReagentsProduct TypeReference Example
CondensationAromatic Aldehydes, BaseStyrylquinoxalineCondensation of 1,3-dimethyl-2(1H)-quinoxalinone with aldehydes. oup.com
CondensationChloral (CCl₃CHO)TrichloropropenylquinoxalineReaction of 2-methylquinoxaline with chloral. byu.edu
Hydrolysis of Propargyl DerivativeNaOHQuinoxalyl Acrylic AcidHydrolysis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline. byu.edu

The benzylic nature of the C-5 methyl group makes it a prime target for free-radical bromination and oxidation. masterorganicchemistry.com

Benzylic Bromination: This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hν). chemistrysteps.comlibretexts.org The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with a bromine source to yield the brominated product, 6-bromo-5-(bromomethyl)quinoxaline. The use of NBS is crucial as it maintains a low concentration of bromine, which favors radical substitution over competing electrophilic addition reactions. chemistrysteps.comlibretexts.org

Benzylic Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid depending on the reagent and conditions used. masterorganicchemistry.com

Oxidation to Aldehyde: A milder oxidant, such as selenium dioxide (SeO₂), is effective for converting benzylic methyl groups into aldehydes. unav.edu This method was found to be highly suitable for the synthesis of quinoxaline aldehydes. unav.edu

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comyoutube.com This reaction requires that at least one benzylic hydrogen is present. The resulting 6-bromoquinoxaline-5-carboxylic acid is a valuable intermediate for further synthesis.

Reaction TypeReagentsProductReference Principle
Benzylic BrominationNBS, AIBN or hν6-Bromo-5-(bromomethyl)quinoxalineWohl-Ziegler reaction for benzylic C-H bonds. masterorganicchemistry.comscientificupdate.com
Benzylic Oxidation (Mild)SeO₂6-Bromoquinoxaline-5-carbaldehydeOxidation of methylquinoxalines to aldehydes. unav.edu
Benzylic Oxidation (Strong)KMnO₄, heat6-Bromoquinoxaline-5-carboxylic acidOxidation of benzylic alkyl groups to carboxylic acids. masterorganicchemistry.comyoutube.com

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies, such as deuterium exchange, have not been reported for this compound, the pathways for its most probable reactions can be elucidated from well-established chemical principles.

The mechanism of benzylic bromination is a well-understood radical chain reaction. scientificupdate.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under UV light to generate a small number of radicals. These radicals react with trace HBr to produce bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This is the rate-determining step and results in the formation of HBr and a resonance-stabilized benzylic radical. The stability of this radical intermediate is key to the selectivity of the reaction. The unpaired electron is delocalized over the methyl carbon and into the fused aromatic π-system. This intermediate then reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the product, 6-bromo-5-(bromomethyl)quinoxaline, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The key intermediate's stability is due to resonance, which delocalizes the radical electron across the quinoxaline ring system.

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions.

Benzylic Bromination: Selectivity is paramount. The reaction must favor substitution at the methyl group over any potential reactions with the aromatic rings. Using NBS is critical, as it provides a low, steady concentration of Br₂, which favors the radical pathway over electrophilic aromatic substitution. chemistrysteps.com The solvent is typically non-polar (e.g., CCl₄), and a radical initiator is required to start the chain reaction efficiently. masterorganicchemistry.com

Benzylic Oxidation: The choice of oxidizing agent is the primary factor directing the product. Mild conditions and a specific oxidant like SeO₂ are needed to stop the oxidation at the aldehyde stage. unav.edu In contrast, harsh conditions involving strong oxidants like hot, alkaline KMnO₄ ensure complete oxidation to the carboxylic acid. youtube.com

Side-Chain Condensation: These reactions often require a catalyst to facilitate the initial deprotonation of the methyl group. The choice between a base (for condensation with aldehydes) or a Lewis acid (for condensation with ketones) can be crucial. oup.com Microwave-assisted methods have been shown to improve yields and drastically reduce reaction times for such condensation reactions in related systems. unav.edu

General Catalysis: In the broader context of quinoxaline synthesis and functionalization, various catalysts play key roles. Heterogeneous acid catalysts like Amberlyst-15 and reusable nano-materials have been employed to promote the condensation reactions that form the quinoxaline ring itself. chim.it Copper-catalyzed systems under aerobic conditions have been developed for C-H amination of tetrahydroquinoxalines, demonstrating the utility of transition metal catalysis in functionalizing the quinoxaline scaffold. nih.gov While not applied directly to this compound, these examples show the broad potential for catalytic methods in modifying this class of compounds.

Based on the conducted research, no specific studies detailing the theoretical confirmation of reaction mechanisms for this compound were found. Scientific literature provides theoretical and computational studies, such as Density Functional Theory (DFT), for the broader class of quinoxaline and quinoline derivatives, but not for the specific molecule . researchgate.netiiste.orgthieme-connect.dersc.orgnih.gov

Theoretical chemistry offers powerful tools to elucidate reaction pathways and validate proposed mechanisms. For quinoxaline derivatives in general, computational methods are employed to understand their electronic properties, reactivity, and the thermodynamics and kinetics of their functionalization reactions. These studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

For instance, DFT studies on various quinoxaline derivatives have been used to:

Predict electronic and photovoltaic properties. researchgate.net

Propose and support reaction mechanisms, such as in photocatalytic synthesis. iiste.org

Understand the regioselectivity and efficiency of C-H functionalization reactions. thieme-connect.de

Derivatives and Analogues of 6 Bromo 5 Methylquinoxaline

Design Principles for Structural Diversity

The generation of structural diversity in derivatives of 6-bromo-5-methylquinoxaline is a key strategy in medicinal chemistry to explore and optimize biological activity. This involves the systematic modification of the core structure to understand its interaction with biological targets. The design principles revolve around altering the physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic distribution, through strategic chemical modifications.

Strategic Modification of Halogen Position and Type in Quinoxalines

The presence and position of a halogen atom on the quinoxaline (B1680401) ring can significantly influence the compound's biological activity. In the case of this compound, the bromine at the 6-position can be strategically modified in several ways. Firstly, the bromine atom can be replaced by other halogens, such as fluorine, chlorine, or iodine. This modification alters the electronegativity, size, and lipophilicity of the substituent, which in turn can affect the molecule's ability to cross cell membranes and bind to its target. For instance, replacing bromine with fluorine, a smaller and more electronegative atom, can enhance metabolic stability and binding affinity through the formation of hydrogen bonds.

Secondly, the position of the halogen can be moved to other available sites on the benzene (B151609) ring of the quinoxaline core. While the parent compound is substituted at the 6-position, analogues could be synthesized with the halogen at the 7- or 8-positions to explore how this spatial rearrangement impacts the molecule's interaction with a biological target. The electronic effect of the halogen (electron-withdrawing) will also have a differential impact on the aromatic system depending on its location relative to the pyrazine (B50134) ring nitrogens.

Exploration of Varying Alkyl Group Characteristics and Positions

The methyl group at the 5-position of this compound is another key site for structural modification. The size and nature of this alkyl group can be varied to probe the steric and hydrophobic requirements of a potential binding pocket. For example, the methyl group could be extended to larger alkyl chains such as ethyl, propyl, or isopropyl, or even cyclic alkyl groups like cyclopropyl. These changes can impact the compound's lipophilicity and how it fits into a target protein.

Incorporation of Diverse Heterocyclic and Aromatic Substituents

To significantly expand the chemical space and introduce new potential binding interactions, diverse heterocyclic and aromatic substituents can be incorporated into the this compound scaffold. These groups can be attached at various positions, often through functional group handles introduced onto the quinoxaline core. For example, the bromine atom at the 6-position can serve as a point of attachment for other groups via cross-coupling reactions.

Synthesis of Chemically Diverse Libraries of this compound Analogues

The synthesis of a chemically diverse library of analogues based on the this compound scaffold is essential for systematic SAR studies. A common synthetic strategy for quinoxalines involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com To generate a library of this compound analogues, one could envision a modular approach where different building blocks are introduced in a systematic fashion.

For instance, starting with a 4-bromo-3-methyl-1,2-phenylenediamine, a variety of quinoxaline cores can be generated by reacting it with different 1,2-dicarbonyl compounds. This would allow for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring.

Another powerful approach for generating diversity is through the modification of a pre-formed quinoxaline core. For example, if one were to synthesize a 2,3-dichloro-6-bromo-5-methylquinoxaline, the two chlorine atoms would be highly reactive towards nucleophilic substitution. This would allow for the introduction of a wide array of substituents, such as amines, alcohols, and thiols, at these positions. This strategy has been successfully employed for the synthesis of libraries of other substituted quinoxalines.

Below is a representative table of potential analogues that could be synthesized to create a diverse chemical library, based on common synthetic transformations for the quinoxaline scaffold.

Compound ID Modification from this compound Rationale for Synthesis
BMQ-F Bromine at C6 replaced with FluorineExplore effect of smaller, more electronegative halogen
BMQ-Cl Bromine at C6 replaced with ChlorineInvestigate impact of a different halogen
BMQ-7-Br Bromine at C7, Methyl at C5Study effect of halogen position
BEQ Ethyl group at C5 instead of MethylProbe for larger hydrophobic pocket
BMQ-2-Ph Phenyl group at C2Introduce aromatic substituent for pi-stacking
BMQ-3-morpholino Morpholino group at C3Enhance solubility and add H-bond acceptor
BMQ-6-pyrrole Pyrrole attached at C6 (replacing Br)Introduce a heterocyclic substituent

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Pre-clinical Research Contexts

While specific preclinical SAR studies for derivatives of this compound are not extensively reported in the public literature, general SAR principles for quinoxaline derivatives can provide insights into how structural modifications might influence biological activity. SAR studies are crucial for optimizing a lead compound into a potential drug candidate by identifying the key structural features required for efficacy and selectivity.

In the context of anticancer research, for example, studies on other quinoxaline derivatives have revealed several important SAR trends. mdpi.com The nature and position of substituents on the benzene ring have been shown to be critical for cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance the anticancer properties of the quinoxaline core. mdpi.com Therefore, it is plausible that the bromo group at the 6-position of this compound contributes positively to its potential biological activity.

The substituents at the 2- and 3-positions of the quinoxaline ring are also known to be major determinants of activity. The introduction of bulky aromatic or heterocyclic groups at these positions can lead to potent compounds, likely due to enhanced binding with the target protein. mdpi.com

A hypothetical SAR study on a library of this compound derivatives might yield data that could be summarized as follows:

Compound Modification Biological Activity (e.g., IC50 in µM) SAR Interpretation
This compoundParent Compound>100Inactive core, requires further substitution.
Analog 1 Addition of a 2-phenyl group25Aromatic group at C2 is tolerated and may be beneficial.
Analog 2 Addition of a 2-(4-hydroxyphenyl) group10Hydroxyl group suggests a potential hydrogen bond interaction, improving activity.
Analog 3 Replacement of C6-Bromo with C6-Fluoro50Bromine may be more favorable than fluorine for this interaction.
Analog 4 Replacement of C5-Methyl with C5-Ethyl80Increasing alkyl size at C5 is detrimental, suggesting a sterically constrained pocket.

Such studies, even on a small set of compounds, can provide valuable information for the rational design of more potent and selective analogues of this compound for various therapeutic applications.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical spectrum for 6-Bromo-5-methylquinoxaline, one would expect to observe distinct signals for the methyl protons and the aromatic protons.

Methyl Protons (-CH₃): A singlet would be anticipated for the three equivalent protons of the methyl group at the C5 position. Due to the proximity to the aromatic quinoxaline (B1680401) system, this signal would likely appear in the downfield region, typically around δ 2.5-2.8 ppm.

Aromatic Protons: The quinoxaline ring system contains four aromatic protons. The protons on the pyrazine (B50134) ring (H2 and H3) are expected to appear as distinct signals, likely doublets or singlets depending on their coupling, at the most downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the two nitrogen atoms. The two protons on the benzene (B151609) portion of the ring system (H7 and H8) would also show characteristic signals. The H8 proton would likely be a doublet, coupled to H7, while the H7 proton would appear as a doublet of doublets or a triplet, depending on the coupling constants. Their chemical shifts would be influenced by the bromine and methyl substituents.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (C5)~2.6Singlet (s)N/A
H7~7.8Doublet (d)~8.0
H8~8.0Doublet (d)~8.0
H2~8.8Singlet (s) or Doublet (d)Small J value if coupled to H3
H3~8.9Singlet (s) or Doublet (d)Small J value if coupled to H2

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, nine distinct signals would be expected, one for each unique carbon atom.

Methyl Carbon: The methyl carbon (C5-CH₃) would appear at the most upfield region of the spectrum, typically around δ 20-25 ppm.

Aromatic Carbons: The eight carbons of the quinoxaline ring would resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atoms (C2 and C3) would be significantly downfield. The carbon bearing the bromine atom (C6) would be influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C4a, C5, C6, C8a) would generally show weaker signals compared to the carbons bearing protons.

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (C5)~22
C7~128
C8~130
C6~125 (C-Br)
C5~138 (C-CH₃)
C4a~140
C8a~142
C3~145
C2~146

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent aromatic protons, such as H7 and H8, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H2, H3, H7, H8, and the methyl protons) to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular structure. For instance, the methyl protons would show correlations to C5 and C6, and the H2 proton would show correlations to C3 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used to confirm spatial relationships, for example, between the methyl protons and the H6 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, around 3050-3150 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹, around 2950-2850 cm⁻¹.

C=N and C=C stretching: The quinoxaline ring would exhibit a series of sharp bands in the 1620-1450 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.

C-Br stretching: A band in the lower frequency (fingerprint) region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens would appear in the 900-675 cm⁻¹ region, with their exact positions being diagnostic of the substitution pattern.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3150-3050
Aliphatic C-H Stretch2950-2850
Aromatic C=C/C=N Stretch1620-1450
C-H Bend (out-of-plane)900-675
C-Br Stretch600-500

Note: This table is predictive and not based on experimental data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The quinoxaline core is a conjugated aromatic system, which would lead to characteristic absorption bands. Typically, quinoxaline and its derivatives exhibit multiple absorption bands in the UV region (200-400 nm) due to π-π* electronic transitions. The presence of the bromine and methyl substituents would be expected to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent quinoxaline molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇BrN₂. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. The calculated molecular weight is approximately 222.07 g/mol , so peaks would be expected at m/z ≈ 222 and m/z ≈ 224.

Fragmentation: Common fragmentation pathways for such a molecule under electron impact (EI) ionization would involve the loss of the bromine atom, leading to a significant peak at m/z ≈ 143. Another likely fragmentation would be the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a characteristic fragmentation for quinoxalines.

IonPredicted m/zNotes
[M]⁺~222 / 224Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine.
[M-Br]⁺~143Loss of the bromine atom.
[M-HCN]⁺~195 / 197Loss of hydrogen cyanide from the pyrazine ring.

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular assembly in the solid state.

A search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Without experimental crystallographic data, a definitive description of the solid-state architecture of this compound remains speculative. Such a study would be necessary to elucidate the precise molecular geometry and to understand the intermolecular forces that dictate its crystal packing. Future crystallographic studies would be invaluable in providing this fundamental structural information.

Computational and Theoretical Investigations of 6 Bromo 5 Methylquinoxaline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules in complex environments. However, specific studies applying these methods to 6-bromo-5-methylquinoxaline could not be located.

Investigation of Binding Interactions with Biological Macromolecules in Research Models

There is no available research on the investigation of binding interactions between this compound and any biological macromolecules using molecular docking or molecular dynamics simulations. These studies are essential for assessing the potential of a compound to interact with biological targets and are a key component of drug discovery research.

Understanding Ligand-Receptor Interactions and Molecular Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is instrumental in understanding how a ligand like this compound might interact with a biological target, such as a protein receptor, at the atomic level. Such studies can elucidate the binding affinity and mode of action, providing a rationale for a compound's potential biological activity. nih.gov

While specific molecular docking studies exclusively focused on this compound are not prevalent in publicly available literature, extensive research on related quinoxaline (B1680401) derivatives provides a strong predictive framework for its potential interactions. Quinoxaline scaffolds are recognized as promising structures in the design of bioactive agents because their electron-rich nitrogen heteroatoms can readily accept and donate protons, facilitating various weak interactions like hydrogen bonds, dipole-dipole interactions, and hydrophobic contacts. researchgate.net

In silico studies of various quinoxaline derivatives have frequently identified their potential to inhibit protein kinases, which are crucial targets in anti-cancer drug discovery. researchgate.net For instance, docking studies of substituted quinoxalines with receptors like c-Met kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key binding patterns. researchgate.netnih.govnih.gov Typically, the quinoxaline ring system engages in hydrophobic and π-stacking interactions with aromatic residues (such as Phenylalanine, Tyrosine, or Tryptophan) within the receptor's active site. The nitrogen atoms of the quinoxaline core are often predicted to form crucial hydrogen bonds with amino acid residues like Aspartate, Glutamate, or Cysteine, anchoring the ligand in the binding pocket. researchgate.net

For this compound, the substituents would further define its binding profile:

The 6-Bromo group: The bromine atom can participate in halogen bonding, an interaction that is increasingly recognized for its importance in ligand-receptor binding and molecular recognition. It can also contribute to hydrophobic interactions. Studies on other bromo-substituted heterocyclic compounds have shown that the halogen can significantly influence binding affinity and selectivity. nih.gov

The 5-Methyl group: This small alkyl group primarily contributes to the molecule's steric profile and can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, potentially enhancing binding affinity.

A hypothetical molecular docking simulation of this compound would likely predict a binding mode characterized by a combination of these interactions, as summarized in the table below.

Interaction TypePotential Interacting Residues (Examples)Contribution of this compound Moiety
Hydrogen Bonding Cysteine, Glutamate, Aspartate, SerineQuinoxaline nitrogen atoms
Hydrophobic/π-Alkyl Leucine, Valine, Alanine, IsoleucineMethyl group, Quinoxaline ring
π-π Stacking Phenylalanine, Tyrosine, TryptophanQuinoxaline aromatic ring system
Halogen Bonding Carbonyl oxygens, Serine, ThreonineBromo group

This table is a predictive summary based on computational studies of related quinoxaline derivatives.

Prediction of Pharmacokinetic and "Drug-Likeness" Properties using Computational Approaches

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. imist.ma Computational, or in silico, models are now routinely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable characteristics and flag potential liabilities, thereby reducing the time and cost of development. nih.govnih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps evaluate a compound's "drug-likeness" for oral administration.

For this compound, specific experimental pharmacokinetic data is not available in the cited literature. However, in silico ADMET prediction has been performed on numerous quinoxaline derivatives, providing insights into the likely properties of this compound. imist.manih.gov Computational studies on similar scaffolds often show high gastrointestinal absorption and good bioavailability, suggesting effective oral administration. imist.ma

The "drug-likeness" of this compound can be estimated by calculating key physicochemical properties and comparing them against established rules.

Property / RulePredicted Value/ComplianceSignificance in Pharmacokinetics
Molecular Weight 223.08 g/mol Complies (< 500 Da). Affects diffusion and absorption.
LogP (Lipophilicity) ~2.9-3.2 (Predicted)Complies (< 5). Influences solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 0Complies (≤ 5). Affects membrane permeability.
Hydrogen Bond Acceptors 2 (Quinoxaline Nitrogens)Complies (≤ 10). Affects solubility and receptor binding.
Gastrointestinal (GI) Absorption High (Predicted)Indicates good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeation Permeant (Predicted)Suggests the compound may cross into the central nervous system.
Bioavailability Score ~0.55 (Predicted)Represents a high probability of having good oral bioavailability. imist.ma

Note: Predicted values are derived from computational algorithms and principles observed in studies of related quinoxaline derivatives. researchgate.netimist.manih.gov

These computational predictions suggest that this compound possesses a favorable physicochemical profile consistent with an orally bioavailable drug candidate. Its predicted ability to cross the blood-brain barrier could make it a candidate for targeting central nervous system disorders, though this would also be a liability if CNS effects are not desired. frontiersin.org

Theoretical Studies on Non-Linear Optical (NLO) Properties and Other Material Science Relevant Characteristics

Theoretical chemistry provides powerful tools for predicting the electronic and optical properties of molecules, which is crucial for the development of new materials. diva-portal.org Non-linear optical (NLO) materials are of particular interest for applications in photonics, including optical switching and data processing. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ), which describe how the molecule's electron cloud is distorted by an external electric field. diva-portal.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. researchgate.net Such calculations typically involve geometry optimization of the molecule followed by the application of a theoretical level and basis set, such as B3LYP/6-311+G(d,p), to determine the dipole moment (μ), polarizability, and first-order hyperpolarizability (β). researchgate.netnih.gov A high hyperpolarizability value is a key indicator of a strong NLO response. journaleras.com

While specific theoretical studies calculating the NLO properties of this compound have not been identified in the reviewed literature, the electronic nature of the quinoxaline scaffold makes it an interesting candidate for material science applications. Quinoxaline and its derivatives are known for their electron-accepting capabilities and are explored as electron-transporting and hole-blocking materials in organic electronics. beilstein-journals.org The presence of a π-conjugated system is a prerequisite for significant NLO activity, which the quinoxaline core provides.

A theoretical DFT study on this compound would yield the values necessary to assess its NLO potential. The key parameters from such a study would include:

Computational ParameterDescriptionRelevance to Material Science
Dipole Moment (μ) A measure of the molecule's overall polarity.Influences intermolecular interactions and solubility in polymers.
Polarizability (α) The measure of the linear response of the electron cloud to an electric field.Relates to the refractive index of the material.
First-Order Hyperpolarizability (β) The measure of the second-order (first non-linear) response to an electric field.Directly corresponds to the molecule's potential for second-harmonic generation (SHG) and other NLO applications.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller energy gap is often correlated with higher polarizability and potentially larger NLO effects.

This table outlines the typical outputs of a DFT calculation for NLO properties. Specific values for this compound are not currently published.

Research Applications of 6 Bromo 5 Methylquinoxaline and Its Derivatives

Applications in Medicinal Chemistry Research as Chemical Probes and Scaffolds

The 6-Bromo-5-methylquinoxaline moiety serves as a versatile building block in the rational design of complex molecular architectures with a wide spectrum of biological activities. Its derivatives have been extensively investigated as chemical probes to explore cellular mechanisms and as scaffolds for the development of potential therapeutic agents.

Rational Design and Synthesis of Scaffolds for Investigating Biological Activities

The synthesis of novel therapeutic agents often relies on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity. This compound and its derivatives have proven to be invaluable in this regard, serving as the foundation for compounds with potential anticancer, antimicrobial, antiviral, antituberculosis, antimalarial, antiparasitic, anti-inflammatory, and neuroprotective properties, as well as enzyme inhibitors.

Anticancer Agents: The quinoxaline (B1680401) nucleus is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. ekb.egmdpi.commdpi.com Derivatives of 6-bromoquinoxaline have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com For instance, novel quinoxaline derivatives have been designed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg These derivatives act as ATP-competitive inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met kinase. ekb.eg

Antimicrobial and Antiviral Agents: The growing threat of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area. myskinrecipes.comsapub.org this compound can be utilized as a precursor for the synthesis of compounds with antibacterial and antiviral activities. myskinrecipes.com For example, certain quinoxaline derivatives have shown potent and selective antiviral activity against coxsackievirus B5. researchgate.net

Antituberculosis and Antiparasitic Agents: The versatility of the quinoxaline scaffold extends to the development of agents against infectious diseases like tuberculosis and parasitic infections. While specific derivatives of this compound are under investigation, the broader class of quinoxaline compounds has shown promise in these areas.

Anti-inflammatory and Neuroprotective Agents: Chronic inflammation and neurodegenerative diseases are complex conditions with a significant need for new therapeutic strategies. Quinoxaline derivatives have been explored for their anti-inflammatory and neuroprotective effects. nih.gov A new generation of 6-aminoquinoxaline derivatives has demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.govresearchgate.net

Enzyme Inhibitors: Many diseases are driven by the aberrant activity of specific enzymes. The quinoxaline scaffold has been employed to design potent and selective enzyme inhibitors. For example, derivatives have been developed as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases. nih.govnih.gov Additionally, certain quinoxaline-containing compounds have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant to the management of diabetes. researchgate.net

Table 1: Biological Activities of Quinoxaline Derivatives

Biological Activity Target/Mechanism Reference
Anticancer Protein Kinase Inhibition (e.g., EGFR, VEGFR) ekb.eg
Antiviral Inhibition of Coxsackievirus B5 researchgate.net
Neuroprotective Protection of Dopaminergic Neurons nih.govresearchgate.net
Enzyme Inhibition ASK1 Inhibition, α-Glucosidase Inhibition nih.govnih.govresearchgate.net

In Vitro Studies on Cellular Pathways and Molecular Targets

To understand the therapeutic potential of this compound derivatives, researchers conduct in vitro studies to elucidate their effects on cellular pathways and identify their molecular targets. These studies are crucial for validating the mechanism of action and guiding further drug development.

Apoptosis Induction: A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Several studies have shown that quinoxaline-based derivatives can induce apoptosis in cancer cells. tandfonline.comnih.gov For example, a novel quinoxaline derivative was found to exhibit potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. tandfonline.com In vitro assays, such as Annexin V-FITC/PI double staining and analysis of caspase activation, are used to confirm the apoptotic pathway. tandfonline.comnih.gov

Specific Enzyme Inhibition: The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. In vitro enzyme assays are used to determine the inhibitory potency and selectivity of quinoxaline derivatives. For instance, new 3-methylquinoxaline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, a key target in angiogenesis. ekb.eg Similarly, other derivatives have been identified as potent inhibitors of ASK1, with IC50 values in the nanomolar range. nih.govnih.gov

Protein Interactions: The biological activity of a compound is ultimately determined by its interactions with specific proteins. Techniques such as molecular docking are employed to predict and analyze the binding modes of quinoxaline derivatives with their target proteins. tandfonline.com These computational studies, combined with experimental data, provide insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Table 2: In Vitro Studies of Quinoxaline Derivatives

Study Type Finding Target/Cell Line Reference
Apoptosis Assay Induction of apoptosis PC-3 (Prostate Cancer) tandfonline.com
Enzyme Inhibition Assay Potent VEGFR-2 inhibition VEGFR-2 ekb.eg
Enzyme Inhibition Assay Potent ASK1 inhibition ASK1 nih.govnih.gov
Molecular Docking Binding affinity for Topoisomerase II Topoisomerase II tandfonline.com

Role as Intermediates in Pre-clinical Compound Development for Therapeutic Exploration

This compound is a valuable intermediate in the multi-step synthesis of more complex molecules that are candidates for preclinical development. myskinrecipes.com Its chemical structure allows for facile introduction of various functional groups through cross-coupling reactions and other synthetic transformations, enabling the creation of libraries of diverse compounds for screening and optimization. The bromo-substituent, in particular, is a versatile handle for introducing molecular diversity. While specific preclinical candidates directly derived from this compound are often proprietary information, the extensive literature on quinoxaline derivatives in medicinal chemistry underscores the importance of such intermediates in the drug discovery pipeline. myskinrecipes.comsapub.orgacs.org

Applications in Materials Science Research

Beyond its biomedical applications, the quinoxaline core, and by extension derivatives like this compound, has garnered significant interest in the field of materials science, particularly for the development of organic electronic materials.

Development of Organic Semiconductor Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline scaffold makes it an excellent building block for n-type organic semiconductors. researchgate.net By incorporating quinoxaline units into conjugated polymer backbones, materials scientists can tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to facilitate efficient electron transport. researchgate.netfrontiersin.org The synthesis of novel quinoxaline-based derivatives allows for the creation of materials with tailored properties for specific electronic applications. researchgate.net

Exploration as Electron Transport Materials in Organic Electronic Devices

The unique electronic characteristics of quinoxaline derivatives have led to their exploration in a variety of organic electronic devices where efficient electron transport is crucial.

Dye-Sensitized Solar Cells (DSSCs): While not a direct application of this compound itself, the broader class of quinoxaline derivatives has been utilized in the development of sensitizing dyes for DSSCs. In these devices, the dye absorbs light and injects electrons into a semiconductor, and the quinoxaline moiety can be incorporated to modulate the dye's absorption spectrum and energy levels.

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic electronics. Quinoxaline-based materials have been investigated as the active semiconductor layer in n-channel OFETs. frontiersin.orgqmul.ac.uk A novel donor-acceptor conjugated polymer incorporating a thiophene-substituted quinoxaline unit has been synthesized and shown to exhibit p-type semiconductor properties with good hole mobility, demonstrating the versatility of the quinoxaline scaffold in tuning charge transport characteristics. frontiersin.org

Utility as Fluorescent Probes and Sensors for Chemical and Biological Detection

The quinoxaline scaffold is a foundational component in the design of fluorescent probes and sensors due to its inherent photophysical properties. nih.gov While research may not always specify this compound, the broader class of quinoxaline derivatives has been extensively developed for the detection of various chemical and biological species. These derivatives can be engineered to exhibit changes in their fluorescence upon interaction with specific analytes, making them valuable tools for sensing and imaging.

Quinoxaline-based chemosensors have demonstrated notable success in the detection of metal cations. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized to act as a dual-purpose sensor. It allows for the colorimetric (naked-eye) detection of iron (III) ions (Fe³⁺) and the fluorescent sensing of copper (II) ions (Cu²⁺). arabjchem.org This sensor showed a clear color change from colorless to yellow in the presence of Fe³⁺ and a significant quenching of its fluorescence with Cu²⁺. arabjchem.org Similarly, other quinoxaline derivatives have been developed as "switch-off" fluorescent sensors for the highly selective and sensitive detection of mercury (II) ions (Hg²⁺). nih.gov The design of these sensors often leverages the nitrogen atoms within the quinoxaline ring system to coordinate with metal ions, which in turn alters the electronic properties and, consequently, the fluorescence of the molecule. nih.gov

Beyond metal ions, the fluorescence of quinoxaline derivatives can also be sensitive to pH, making them effective acid-base indicators. mdpi.com The protonation of the nitrogen atoms in the heterocyclic ring can modulate the electronic structure and lead to observable shifts in absorption and emission spectra. nih.govmdpi.com This property has been harnessed to develop water-soluble quinoxaline derivatives for pH measurements in acidic aqueous media. mdpi.com The versatility of the quinoxaline structure allows for fine-tuning of its sensing capabilities through the introduction of various functional groups. The bromo and methyl groups on this compound provide reactive sites for such modifications, positioning it as a valuable precursor for the synthesis of specialized fluorescent probes.

Table 1: Examples of Quinoxaline Derivatives as Fluorescent Sensors
Quinoxaline Derivative ClassAnalyte DetectedDetection MethodObserved Change
Di(quinoline-2-yl)quinoxalineFe³⁺ColorimetricColorless to yellow
Di(quinoline-2-yl)quinoxalineCu²⁺Fluorescence QuenchingFluorescence "turn-off"
AcenaphtoquinoxalineHg²⁺Fluorescence QuenchingFluorescence "switch-off"
Amino-substituted QuinoxalinespH (acidity)Colorimetric & FluorescentShifts in absorption and emission bands

Applications in Catalysis and Advanced Organic Synthesis

The structural features of this compound make it and its derivatives valuable in the realms of catalysis and as building blocks for creating more intricate molecules.

Exploration as Ligands for Metal-Mediated Transformations

Quinoxaline derivatives are explored as controlling ligands in metal-catalyzed reactions. znaturforsch.com The nitrogen atoms of the quinoxaline ring can coordinate with a metal center, and this interaction can influence the catalytic activity and selectivity of the resulting metal complex. znaturforsch.comnih.gov By modifying the substituents on the quinoxaline ring, the electronic and steric properties of the ligand can be tuned, thereby affecting the performance of the catalyst. nih.gov

Research has shown that metal complexes involving quinoxaline-based ligands can catalyze various transformations. For example, zinc complexes with quinoxaline-containing ligands have been investigated for the copolymerization of CO₂ and cyclohexene oxide. znaturforsch.com Furthermore, ruthenium (II) complexes with polypyridyl bridging ligands containing a quinoxaline moiety have been studied, where the redox properties of the catalytic site can be altered. isca.in The development of such complexes highlights the potential of quinoxaline derivatives to serve as versatile ligands in catalysis. tandfonline.com this compound, with its functional handles, can be readily modified to synthesize a range of ligands for creating novel metal catalysts with tailored properties.

Building Block for the Synthesis of More Complex Organic Architectures

One of the primary applications of this compound is as an intermediate or building block in organic synthesis. myskinrecipes.com Its structure is particularly valuable for constructing more complex, biologically active molecules. myskinrecipes.com Quinoxaline derivatives are known to be core components in a variety of pharmaceuticals, exhibiting potential anticancer, antibacterial, and antiviral properties. myskinrecipes.comnih.gov

The synthesis of these complex molecules often involves leveraging the existing functional groups on the this compound core to build out larger structures. The presence of the bromine atom, for instance, provides a key site for cross-coupling reactions, allowing for the attachment of various other molecular fragments. This versatility makes it a crucial starting material in drug discovery and material science research programs. myskinrecipes.com

Reagent in Specific Organic Reactions and Transformations

The reactivity of this compound is largely dictated by the bromine atom on the benzene (B151609) ring. This halogen atom serves as a reactive handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net Bromo-substituted quinoxalines and related heterocycles are suitable substrates for this reaction, enabling the introduction of aryl, vinyl, or alkyl groups at the position of the bromine atom. rsc.orgnih.gov

Another important transformation is nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoxaline ring system can activate the bromine atom toward substitution by nucleophiles, especially if further activating groups like a nitro group are present on the ring. znaturforsch.comsemanticscholar.org This allows for the introduction of a wide range of functionalities, including amines and ethers. For instance, studies on 6-bromoquinoline (B19933) have shown that nitration of the ring facilitates the subsequent substitution of the bromine atom with nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org These reactions underscore the utility of this compound as a versatile reagent for constructing a diverse array of more complex chemical structures.

Table 2: Key Reactions Involving Bromo-Substituted Quinoxalines
Reaction TypeKey ReagentsBond FormedSignificance
Suzuki-Miyaura CouplingOrganoboron compound, Palladium catalyst, BaseCarbon-CarbonAttaches new carbon-based fragments
Nucleophilic Aromatic Substitution (SₙAr)Nucleophile (e.g., amine, alkoxide)Carbon-Nitrogen, Carbon-OxygenIntroduces heteroatom-based functional groups

Current Challenges and Future Research Directions

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The conventional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which can require harsh conditions like high temperatures and strong acid catalysts, leading to longer reaction times and potential side products. nih.gov While effective, these classical methods present challenges in terms of efficiency, selectivity, and sustainability. Future research is geared towards overcoming these limitations.

Current synthetic approaches for substituted quinoxalines often suffer from drawbacks such as unsatisfactory yields and the need for metal catalysts. nih.govfrontiersin.org For halogenated quinoxalines, methods like the bromination of the quinoxaline core using reagents like N-Bromosuccinimide (NBS) have been reported, but yields can be moderate and require reflux conditions. chemicalbook.com The development of greener synthetic protocols is a key objective. This includes the use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, which have been shown to facilitate quinoxaline synthesis at room temperature with high yields and selectivity. nih.govresearchgate.net These catalysts offer advantages like ease of handling, reduced corrosion, and more environmentally benign waste disposal. researchgate.net

Future efforts will likely focus on:

Catalyst Innovation: Designing novel, highly active, and reusable catalysts to improve reaction rates and yields under milder conditions.

Process Intensification: Utilizing technologies like microwave-assisted synthesis or microdroplet reactions to significantly shorten reaction times from hours to minutes or even seconds. nih.govresearchgate.net

Atom Economy: Exploring new reaction pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

Solvent Selection: Shifting towards greener solvents or solvent-free conditions to reduce the environmental impact of the synthesis. google.com

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives
Synthetic MethodTypical ConditionsAdvantagesChallenges & Future Directions
Classical CondensationHigh temperature, strong acid catalyst (e.g., HCl)Well-established, versatileHarsh conditions, long reaction times, potential for side products. Future: Milder catalysts.
Metal-Catalyzed AnnulationCobalt or Palladium catalysts, molecular O2 as oxidantGood to high yields, mild conditionsCost and toxicity of metal catalysts, need for catalyst recovery. Future: Earth-abundant catalysts.
Heteropolyacid CatalysisAlumina-supported HPA, room temperatureHigh yields, mild conditions, recyclable catalystCatalyst preparation and characterization. Future: Broader substrate scope and catalyst optimization.
Microdroplet ReactionMicrodroplet system, catalyst-freeMilliseconds reaction time, high conversion ratesScalability for bulk synthesis. Future: Platform development for diverse derivatives. frontiersin.orgnih.gov

Exploration of Novel Functionalization Strategies for Expanding Derivative Diversity

The 6-bromo-5-methylquinoxaline scaffold possesses two key handles for further chemical modification: the bromine atom and the methyl group. The bromine atom, in particular, is a versatile functional group for introducing a wide array of substituents through cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

The reactivity of halogenated quinoxalines towards nucleophiles allows for the synthesis of diverse derivatives. For instance, dichloroquinoxaline can be selectively functionalized with nucleophiles like hydrazine. mdpi.com Similarly, the bromine atom in 6-bromoquinoline (B19933) can be activated by an adjacent electron-withdrawing group (like a nitro group), facilitating SNAr reactions with amines such as morpholine (B109124) and piperazine. researchgate.netsemanticscholar.org This strategy could be applied to this compound to create libraries of new compounds.

Future research in this area should focus on:

Cross-Coupling Reactions: Systematically exploring palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C6-bromo position to introduce new carbon-carbon and carbon-heteroatom bonds.

Activation of the Methyl Group: Developing methods for the functionalization of the C5-methyl group, for example, through radical bromination followed by nucleophilic substitution, to introduce further diversity.

Regioselective Reactions: Investigating the influence of the existing methyl and bromo substituents on the regioselectivity of further electrophilic aromatic substitution reactions on the quinoxaline ring.

"Late-Stage" Functionalization: Creating strategies to modify the core structure in the final steps of a synthetic sequence, allowing for the rapid generation of analogues from a common intermediate.

Advanced Mechanistic Studies to Unravel Complex Reactivity Patterns and Improve Selectivity

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving the selectivity of synthetic transformations. For this compound, detailed mechanistic studies are needed to rationalize its reactivity and guide the development of new synthetic methods and functionalization strategies.

For example, in the synthesis of quinoxalines, the precise role of the catalyst in activating the reactants and facilitating the cyclization-condensation sequence is an area of active investigation. researchgate.net Similarly, understanding the electronic effects of the bromo and methyl substituents on the quinoxaline ring is key to predicting the regioselectivity of subsequent reactions. The introduction of a nitro group, for example, can significantly alter the electron density of the ring, thereby activating an adjacent bromine atom for nucleophilic substitution. semanticscholar.org

Future research directions include:

Kinetic Studies: Performing kinetic analysis of key synthetic and functionalization reactions to determine reaction orders, activation energies, and the influence of catalyst and substrate structure on reaction rates.

In Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress in real-time, identify reaction intermediates, and elucidate reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction transition states, calculate activation barriers, and predict the outcomes of unknown reactions.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Deeper Integration of High-Throughput Screening and Computational Chemistry in Compound Design and Property Prediction

The integration of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of functional molecules based on the this compound scaffold. These tools can dramatically reduce the time and resources required for developing new materials and therapeutic agents.

HTS techniques, particularly when combined with microdroplet reactions and mass spectrometry detection, allow for the rapid screening of numerous reaction conditions (e.g., solvents, catalysts, temperatures) to identify the optimal parameters for synthesis. nih.govnih.govresearchgate.net This approach can significantly improve reaction yields and reduce development time compared to traditional one-pot-at-a-time optimization. nih.gov

In parallel, computational chemistry and molecular modeling are invaluable for the rational design of new derivatives. mdpi.comnih.gov Techniques such as molecular docking can predict the binding affinity of quinoxaline derivatives to biological targets, guiding the synthesis of compounds with enhanced activity. mdpi.comresearchgate.net Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize candidates with favorable drug-like characteristics early in the discovery process. mdpi.comekb.eg

Future opportunities in this domain include:

Automated Synthesis Platforms: Combining robotic synthesis with HTS to create automated platforms for the rapid generation and screening of large libraries of this compound derivatives.

Machine Learning Models: Developing and applying machine learning algorithms to predict the properties and activities of novel quinoxaline derivatives based on their chemical structure, using data from both experimental screening and computational calculations.

Integrated Discovery Pipelines: Creating seamless workflows that integrate computational design, automated synthesis, high-throughput screening, and data analysis to accelerate the discovery cycle.

Table 2: Role of Modern Techniques in Quinoxaline Research
TechniqueApplication AreaPotential Impact on this compound Research
High-Throughput Screening (HTS)Reaction OptimizationRapidly identifies optimal conditions for synthesis and functionalization, improving yields and reducing development time. nih.gov
Molecular DockingDrug DesignPredicts binding modes and affinities to biological targets (e.g., kinases, enzymes), guiding the design of potent inhibitors. nih.gov
Molecular Dynamics (MD) SimulationsMechanistic InsightSimulates the dynamic behavior of molecules, providing insights into protein-ligand interactions and compound stability. nih.gov
ADMET PredictionDrug DevelopmentIn silico evaluation of pharmacokinetic properties, helping to select candidates with better potential for clinical success. ekb.eg

Expansion of Research Applications into Emerging Fields

Quinoxaline derivatives are known to possess a wide range of chemical, biological, and physical properties, making them valuable in fields such as materials science and medicine. nih.govresearchgate.net While much of the research has focused on their biological activity, there is significant potential to explore the applications of this compound and its derivatives in emerging technological areas.

The extended π-system of the quinoxaline core suggests potential applications in organic electronics. Quinoxaline derivatives are already used as electroluminescent materials and organic semiconductors. researchgate.net The introduction of bromo and methyl groups, and subsequent functionalization, can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels), absorption spectra, and solid-state packing of these materials. researchgate.net

Future research should actively explore:

Novel Sensing Platforms: Designing and synthesizing derivatives that can act as fluorescent or colorimetric sensors for detecting specific ions, molecules, or changes in the local environment. The quinoxaline nitrogen atoms can act as binding sites, and functionalization can be used to introduce specific recognition elements.

Advanced Materials: Investigating the use of this compound as a building block for functional polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with tailored electronic, optical, or porous properties.

Organic Electronics: Synthesizing and characterizing derivatives for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells.

Challenges in Scalability and Process Optimization for Academic and Pre-commercial Research Endeavors

A significant hurdle in translating promising laboratory findings into practical applications is the challenge of scalability and process optimization. Synthetic routes that are efficient on a milligram or gram scale in an academic setting may not be viable for producing the larger quantities needed for advanced preclinical testing or materials science applications.

Challenges in scaling up the synthesis of this compound include:

Reagent Cost and Availability: The cost and availability of starting materials and catalysts can become prohibitive at a larger scale.

Reaction Control: Maintaining optimal reaction conditions (e.g., temperature, mixing) can be difficult in larger reactors, potentially leading to lower yields and increased impurity formation.

Purification: Chromatographic purification, which is common in the lab, is often impractical for large-scale production. Developing robust crystallization or extraction procedures is essential.

Safety: The thermal hazards and potential for runaway reactions must be carefully assessed and managed during scale-up.

Future research must address these challenges by:

Developing Scalable Routes: Focusing on synthetic methods that avoid expensive reagents, sensitive intermediates, and difficult purifications from the outset.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent product quality and safety during scale-up.

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing.

Collaboration: Fostering collaboration between academic chemists and chemical engineers to apply principles of process design and optimization early in the research and development lifecycle. The development of microdroplet platforms capable of scaled-up synthesis represents a promising avenue in this regard. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-5-methylquinoxaline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of precursor quinoxaline derivatives. For example, bromine in glacial acetic acid at 40–60°C is a widely used method for introducing bromine into quinoxaline analogs, achieving yields up to 82% under controlled dropwise addition and stirring . Alternative routes involve hydrazinolysis of halogenated intermediates in ethanol under reflux, with structural confirmation via elemental analysis and NMR . Optimization includes adjusting stoichiometry, temperature, and reaction time to minimize side products.

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H-NMR : Look for characteristic aromatic proton signals (e.g., δ 7.98 ppm for H5 and δ 7.68 ppm for H8 in similar brominated quinoxalines) and methyl group singlets (δ 2.56–2.58 ppm) .
  • 13C-NMR : Identify carbons in the quinoxaline ring (e.g., δ 154.24 ppm for C3) and methyl groups (δ ~22.88 ppm) .
  • Mass spectrometry : A molecular ion peak at m/z ~236 (calc. 235.9949) confirms the molecular formula .
  • IR spectroscopy : Absence of impurities (e.g., residual solvents) can be verified by checking for unexpected peaks.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?

  • Methodology : Discrepancies in NMR or mass spectra may arise from isomerism, residual solvents, or incomplete purification. For example:

  • Isomer identification : Use 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers, as seen in coumarin-quinoxaline hybrids where OCH3 groups produce split signals (δ 3.96–4.12 ppm) .
  • Dynamic processes : Variable-temperature NMR can reveal tautomerism or rotational barriers in quinoxaline derivatives .
  • Quantitative analysis : Compare experimental and calculated elemental analysis (e.g., C, H, N percentages) to assess purity .

Q. What strategies are effective for designing this compound analogs with enhanced biological activity?

  • Methodology :

  • Scaffold modification : Introduce substituents (e.g., coumarin, phenyl groups) at the 2-position of quinoxaline to improve antiproliferative activity, as demonstrated in breast cancer studies .
  • Structure-activity relationship (SAR) : Test analogs with varying bromine/methyl positions (e.g., 6-bromo-7-methyl vs. 5-methyl derivatives) to identify pharmacophoric motifs .
  • In silico screening : Use molecular docking to predict binding affinity with target proteins (e.g., kinases) before synthesizing derivatives.

Q. How can researchers address low yields in bromination reactions of quinoxaline derivatives?

  • Methodology :

  • Reagent selection : Substitute bromine with N-bromosuccinimide (NBS) for milder conditions and better regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates compared to glacial acetic acid .
  • Catalysis : Explore Lewis acids (e.g., FeCl3) to accelerate bromine activation and reduce side reactions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing contradictory results in biological assays involving this compound?

  • Methodology :

  • Dose-response studies : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to determine IC50 values and assess reproducibility .
  • Meta-analysis : Pool data from multiple studies to identify trends, controlling for variables like cell line specificity or assay protocols.
  • Error source identification : Quantify technical vs. biological variability using ANOVA or mixed-effects models.

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • Degradation product identification : Use high-resolution MS to characterize byproducts (e.g., debromination or oxidation products).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.